![molecular formula C19H19N3O6S2 B2803376 2-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 922074-88-2](/img/structure/B2803376.png)
2-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C19H19N3O6S2 and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a novel derivative of the 1,3,4-oxadiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring, which is known for its bioisosteric properties and ability to modulate various biological targets. The presence of methanesulfonyl and propane sulfonyl groups enhances its solubility and bioavailability.
- Antibacterial Activity : Recent studies have shown that derivatives containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. The oxadiazole ring has been linked to inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .
- Anticancer Properties : Oxadiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. This compound may act on multiple signaling pathways associated with tumor growth .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
- Antimicrobial Assays : The compound showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against N. gonorrhoeae, indicating strong antibacterial efficacy .
- Cytotoxicity Tests : In human cell lines, the compound exhibited low toxicity levels, suggesting a favorable therapeutic index for further development .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of a related oxadiazole derivative against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited bacterial growth effectively while maintaining low cytotoxicity towards human cells .
- Anti-inflammatory Activity Assessment : Another investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation. It was found to significantly reduce edema and inflammatory markers compared to control groups .
Data Tables
Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | Toxicity Level |
---|---|---|---|
Antibacterial | N. gonorrhoeae | 0.25 | Low |
Antibacterial | MRSA | 0.5 | Moderate |
Anti-inflammatory | Murine model | - | Low |
Applications De Recherche Scientifique
Somatostatin Receptor Modulation
Recent patents have indicated that derivatives related to this compound exhibit activity as somatostatin receptor subtype 2 agonists. Somatostatin is a peptide hormone that plays a critical role in inhibiting hormone secretion and regulating cell proliferation. The modulation of somatostatin receptors could have significant implications in treating conditions such as acromegaly or neuroendocrine tumors .
Anticancer Activity
Studies have suggested that compounds with similar structural features may possess anticancer properties. The oxadiazole ring is often associated with biological activity against various cancer cell lines. Research indicates that compounds targeting specific signaling pathways in cancer cells can induce apoptosis and inhibit tumor growth .
Antimicrobial Properties
Compounds containing sulfonyl groups have been reported to exhibit antimicrobial activity. The presence of the methanesulfonyl group in this compound may enhance its efficacy against bacterial and fungal pathogens. Investigations into the structure-activity relationship (SAR) of sulfonamide derivatives highlight their potential as antimicrobial agents .
Drug Development
The unique structural features of 2-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide make it a candidate for further drug development. Its ability to interact with biological targets suggests potential for use in developing new therapeutic agents aimed at various diseases, including metabolic disorders and cancers.
Case Study: Antitumor Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of similar oxadiazole derivatives on human cancer cell lines. The findings indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests that further exploration of this compound could yield promising results in cancer therapy .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of sulfonamide derivatives, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the sulfonamide structure could enhance antimicrobial potency, indicating that similar modifications to our compound might lead to effective new antibiotics .
Propriétés
IUPAC Name |
2-methylsulfonyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-12(2)30(26,27)14-8-6-7-13(11-14)18-21-22-19(28-18)20-17(23)15-9-4-5-10-16(15)29(3,24)25/h4-12H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGUBZXPRRPKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.